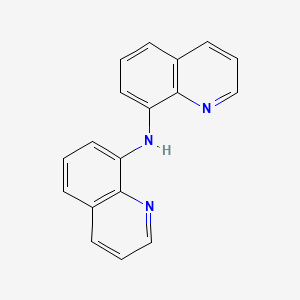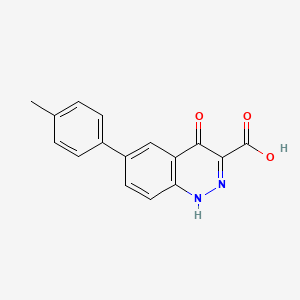
tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and an indole core structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Aminopropyl Side Chain: The aminopropyl side chain can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and amines.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
科学研究应用
Chemistry: tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its indole core structure is a common motif in many bioactive molecules, making it a valuable scaffold for designing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
- tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(1-aminopropyl)piperidine-1-carboxylate
Comparison: While these compounds share the tert-butyl and aminopropyl groups, their core structures differ. The indole core in tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate provides unique electronic and steric properties, making it distinct from the piperidine-based compounds. This uniqueness contributes to its specific biological activities and applications.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
tert-butyl 2-(1-aminopropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-5-12(17)14-10-11-8-6-7-9-13(11)18(14)15(19)20-16(2,3)4/h6-10,12H,5,17H2,1-4H3 |
InChI 键 |
ASFMTXUFPSDTNE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




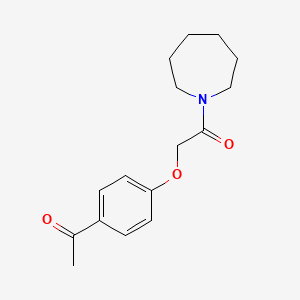


![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
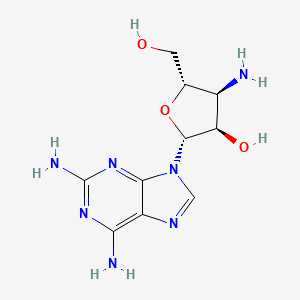
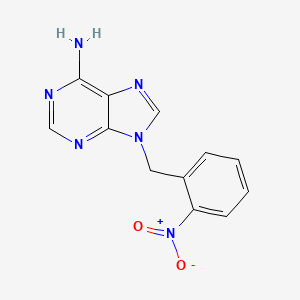
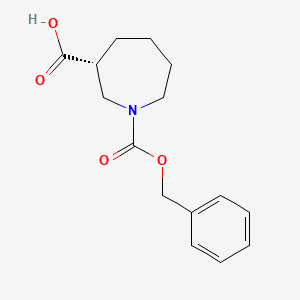

![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
